![molecular formula C10H10Cl2N2O2 B14403996 3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione CAS No. 88570-24-5](/img/structure/B14403996.png)
3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione is a synthetic compound that features an imidazole ring, a dichloroethenyl group, and a pentane-2,4-dione moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Vorbereitungsmethoden
The synthesis of 3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione can be achieved through several synthetic routes. Common methods for synthesizing imidazole-containing compounds include the Debus-Radziszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, reactions from alpha halo-ketones, Marckwald synthesis, and amino nitrile synthesis . These methods typically involve the use of various reagents and catalysts under controlled reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazole ring or the dichloroethenyl group.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole-containing compounds are known for their antibacterial, antifungal, antiviral, and anticancer properties . The presence of the dichloroethenyl group further enhances its potential as a therapeutic agent. In industry, this compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The dichloroethenyl group can also participate in covalent bonding with target molecules, enhancing the compound’s potency and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione include other imidazole derivatives such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole These compounds share the imidazole ring structure but differ in their substituents and overall molecular structure, leading to variations in their chemical and biological properties
Eigenschaften
CAS-Nummer |
88570-24-5 |
|---|---|
Molekularformel |
C10H10Cl2N2O2 |
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
3-(2,2-dichloro-1-imidazol-1-ylethenyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(15)8(7(2)16)9(10(11)12)14-4-3-13-5-14/h3-5,8H,1-2H3 |
InChI-Schlüssel |
VHJSRPCKAPFAAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C)C(=C(Cl)Cl)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
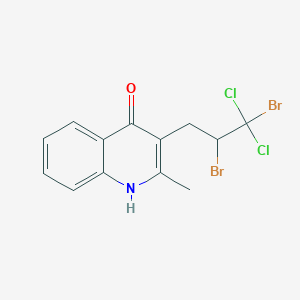
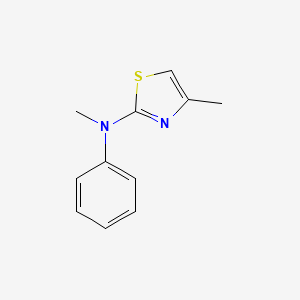
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
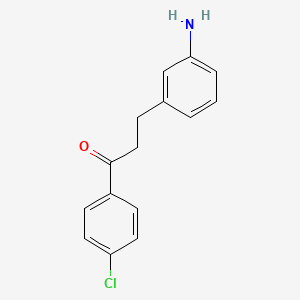
![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)
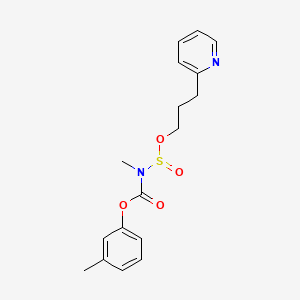


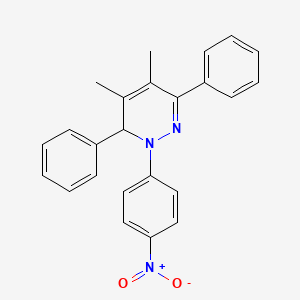
![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)
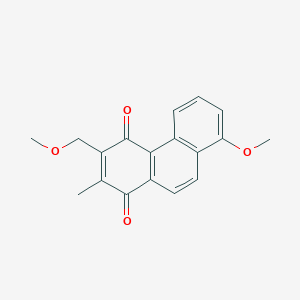
![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)

